[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine
Description
[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C12H24N2O It is a derivative of cyclohexylmethanamine, featuring a morpholine ring attached to the cyclohexyl group
Properties
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-10-12(4-2-1-3-5-12)11-14-6-8-15-9-7-14/h1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUJTFAVYFEGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with morpholine under specific conditions. One common method is the reductive amination of cyclohexanone with morpholine, followed by the reduction of the resulting imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction is typically carried out in a solvent like ethanol or methanol, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to an amide or nitro group.
Reduction: : Reduction reactions can reduce any functional groups present, such as converting an imine to an amine.
Substitution: : Substitution reactions can replace the morpholine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Primary amines, secondary amines.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential as a pharmaceutical agent . Its structural characteristics allow it to interact with biological targets effectively, making it suitable for various therapeutic applications.
Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor properties. For instance, compounds with similar morpholine structures have been evaluated for their efficacy against cancer cell lines. Studies suggest that the introduction of morpholine enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .
Neuropharmacological Effects
The morpholine moiety is often associated with neuroactive properties. This compound has been investigated for its potential role in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research in conditions such as Alzheimer's and Parkinson's disease .
Antiparasitic Activity
Recent studies have focused on the repositioning of compounds like [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine for targeting parasitic infections. The compound has shown promise in preliminary studies against Trypanosoma species, suggesting its utility in treating diseases like African trypanosomiasis .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Key parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | 74% (in mice) |
| Half-life | ~1 hour |
| Volume of distribution | Moderate |
| Clearance | Moderate |
These parameters indicate that while the compound is absorbed well, its rapid clearance may necessitate modifications to enhance its therapeutic profile .
Case Studies
Several studies have documented the effects of this compound and its derivatives:
- Study on Antitumor Activity : A study evaluated the effects of morpholine-containing compounds on various cancer cell lines, demonstrating significant cytotoxicity and suggesting mechanisms involving apoptosis induction .
- Neuropharmacological Research : In a model of neurodegeneration, compounds similar to this compound were shown to improve cognitive functions in animal models, indicating potential for treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
List of Similar Compounds
N-methylcyclohexylamine
Cyclohexylmethanamine
N-ethylcyclohexylamine
N-propylcyclohexylamine
Biological Activity
[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and drug resistance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability. The cyclohexyl moiety contributes to its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- P-glycoprotein (P-gp) Interaction : The compound has shown significant interaction with P-glycoprotein, a key player in drug efflux mechanisms in cancer cells. Studies demonstrated that it could reverse paclitaxel resistance in HEK293 cells overexpressing P-gp, indicating its potential as a chemosensitizer .
- ATPase Activity Modulation : The compound's ability to stimulate ATPase activity suggests it may influence the energy dynamics of drug transport across cell membranes, further supporting its role in overcoming drug resistance .
Efficacy Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MV4;11 (MLL-AF4 fusion) | 0.3 | Inhibition of cell growth via P-gp modulation |
| U937 (human monocytic leukemia) | 25.1 | Induction of apoptosis |
| MCF-7 (breast adenocarcinoma) | 0.65 | Cell cycle arrest and apoptosis induction |
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, highlighting its potential as an anticancer agent.
Study 1: Reversal of Drug Resistance
A notable study explored the capacity of this compound to reverse drug resistance in cancer cells. The results showed a significant reduction in tumor volume and weight in mice treated with the compound alongside standard chemotherapy agents, with no apparent side effects noted .
Study 2: Antitumor Activity Profile
Another investigation assessed the antitumor activity against various cancer cell lines. The compound demonstrated selective activity with lower GI50 values compared to standard chemotherapeutics like doxorubicin, suggesting a favorable therapeutic index for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
